Solvent Red 52
Overview
Description
Mechanism of Action
Target of Action
Solvent Red 52, also known as 3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]- or 3-Methyl-6-(p-toluidino)-3H-dibenz[f, is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as plastic materials .
Mode of Action
The mode of action of this compound involves the compound binding to the target materials and imparting its color. This is achieved through the absorption and emission of light at specific wavelengths, resulting in the perception of the color red .
Biochemical Pathways
When applied to a material, it absorbs light in the visible spectrum (approximately 530-630 nanometers), emits light at a longer wavelength, and thus imparts a red color .
Pharmacokinetics
Its solubility and stability in various solvents and environments are crucial for its effectiveness as a dye .
Result of Action
The result of this compound’s action is the successful imparting of a red color to the target material. This is achieved through the absorption and emission of light at specific wavelengths, which gives the material a red appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solvent Red 52 can be synthesized through the condensation of 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione or 1-bromo-4-(N-methylacetamido)anthraquinone with p-methylaniline . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 4-bromo (or chloro)-N-methylpyridone with p-toluidine. The resulting product is then filtered and dried to obtain the final dye . This method ensures high yield and purity of the dye, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Solvent Red 52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Solvent Red 52 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Widely used in the coloring of plastics, fibers, waxes, oils, and other materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Solvent Red 52 include:
Solvent Orange 60: Another dye used in similar applications, known for its orange color.
Solvent Red 49: A red dye with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which gives it distinct fluorescent properties and makes it suitable for a wide range of applications. Its stability, vibrant color, and compatibility with various materials set it apart from other dyes .
Properties
IUPAC Name |
14-methyl-10-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUKWPOWHJITTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058842 | |
Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-39-0 | |
Record name | Solvent Red 52 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 68210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-6-(p-toluidino)-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Solvent Red 52 included in the formulation of the light cyan radiation curable gel ink?
A1: The abstract describes this compound as a "color-adjusting colorant" that plays a crucial role in achieving the desired light cyan shade. It absorbs light primarily in the 500-600 nm range, which corresponds to green and yellow light. By incorporating this compound, the ink formulation compensates for any unwanted green or yellow hues, resulting in a purer and more accurate cyan color. The abstract highlights that this fine-tuning is achieved with a relatively small amount of this compound (0.001 to 1 wt. % of the total ink composition) [].
Q2: How does the presence of other colorants, like those listed as "shading adjusting", impact the role of this compound?
A2: The abstract mentions "shading adjusting colorants" that absorb light in the 400-500 nm range (blue and violet light). These colorants work in conjunction with this compound to achieve the precise light cyan hue. The shading adjusting colorants primarily influence the overall darkness and lightness of the cyan, while this compound fine-tunes the color by neutralizing unwanted green and yellow tones []. The interplay of these colorants highlights the complexity of ink formulation in achieving specific colors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.